Quinine sulphate has a long history as a first-line treatment for malaria. Its effectiveness was discovered in the 17th century, and it remained the primary antimalarial drug until the mid-20th century []. Scientific research played a crucial role in establishing quinine sulphate as a treatment and understanding its mechanism of action. Studies demonstrated its ability to reduce parasite burden and alleviate malaria symptoms []. However, the emergence of drug-resistant malaria parasites has limited its use in many regions [].
Beyond malaria, scientific research is exploring potential applications of quinine sulphate in other areas. Here are two emerging fields of study:
Research suggests quinine sulphate can be used as a selective predator control agent in open-pond algae cultivation for biofuel production []. Studies have shown that quinine sulphate can effectively target and eliminate rotifers, a common predator of algae, without significantly impacting algal growth []. This finding has the potential to improve the efficiency and sustainability of algal biofuel production.
Scientific research is investigating the potential immunomodulatory properties of quinine sulphate. Some studies suggest it may have therapeutic potential in managing autoimmune diseases like lupus []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Quinine sulfate is a chemical compound derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. It is chemically described as cinchonan-9-ol, 6’-methoxy-, sulfate (2:1) (salt), dihydrate, with the molecular formula and a molecular weight of approximately 782.96 g/mol . Quinine sulfate appears as fine, white, needle-like crystals that are odorless and exhibit a very bitter taste. It is slightly soluble in water and alcohol but practically insoluble in ether .
Quinine sulfate's primary mechanism of action against malaria involves its effect on the parasite's life cycle within red blood cells. It disrupts the parasite's ability to digest hemoglobin, a vital nutrient for its survival []. Additionally, quinine may interfere with the parasite's ability to maintain its ionic balance within the host cell.
Quinine sulfate can be toxic at high doses, causing side effects like tinnitus (ringing in the ears), nausea, and vision problems []. In severe cases, it can lead to seizures, coma, and even death. People with certain medical conditions, like G6PD deficiency, are at increased risk for complications. Quinine sulfate is not flammable but should be handled with care due to its potential toxicity.
These reactions highlight its potential utility in analytical chemistry for detecting quinine.
Quinine sulfate is primarily known for its antimalarial activity. It acts as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The proposed mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite . Additionally, it has been noted for its analgesic and antipyretic properties, making it useful in treating fevers and pain associated with various conditions .
The synthesis of quinine sulfate typically involves extracting quinine from cinchona bark or through semi-synthetic pathways. The extraction process includes:
Alternative synthetic methods may also involve chemical modifications of related alkaloids.
Quinine sulfate has several applications:
Quinine sulfate has been studied for various drug interactions:
Quinine sulfate belongs to a class of compounds known as alkaloids. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Chloroquine | C18H26ClN3 | More effective against malaria; less toxic than quinine. |
| Quinidine | C20H24N2O2 | Used primarily as an antiarrhythmic agent; similar structure but different pharmacological effects. |
| Dihydroquinine | C20H26N2O2 | A derivative of quinine; has similar antimalarial properties but different pharmacokinetics. |
| Mefloquine | C17H16F6N2O3 | Used for malaria prophylaxis; distinct mechanism of action compared to quinine. |
Quinine sulfate's unique bitter taste and its historical significance in treating malaria set it apart from these compounds, despite their structural similarities.
The discovery of quinine sulfate is rooted in the ethnobotanical knowledge of Indigenous Andean communities, who used Cinchona bark to treat febrile illnesses long before European colonization. Jesuit missionaries documented its antipyretic properties in the early 17th century, dubbing it "Jesuits’ bark". The compound’s formal isolation, however, occurred in 1820, when French chemists Pierre Joseph Pelletier and Joseph Caventou extracted quinine from Cinchona bark using acid-base purification techniques. This breakthrough marked the transition from crude bark preparations to standardized alkaloid-based therapies, enabling precise dosing and widespread use against malaria.
The nomenclature Cinchona honors the Countess of Chinchón, whose alleged cure from malaria in 1638 popularized the bark in Europe, though historical records suggest this account is apocryphal. By the mid-19th century, quinine sulfate dominated malaria treatment, particularly after Dutch cultivation of Cinchona in Java ensured a stable supply. Its synthesis remained elusive until 1944, when Robert Burns Woodward and William von Eggers Doering achieved the first total synthesis, building on earlier work by Paul Rabe, who elucidated quinine’s core structure in 1908.
| Year | Discovery/Event | Contributors |
|---|---|---|
| 1630 | Indigenous use of Cinchona bark documented | Andean communities |
| 1820 | Isolation of quinine | Pelletier, Caventou |
| 1908 | Structural elucidation | Paul Rabe |
| 1944 | Total synthesis | Woodward, Doering |
Quinine sulfate’s significance extends beyond its antimalarial properties. Its heterocyclic quinoline structure, featuring a bicyclic core with hydroxyl and methoxy substituents, has inspired synthetic analogs like chloroquine and hydroxychloroquine. The compound’s mechanism of action involves inhibition of hemozoin formation in Plasmodium parasites, a process critical to their survival.
In biochemistry, quinine sulfate serves as a fluorescence standard due to its high quantum yield (0.546) and distinct excitation/emission profiles (310 nm/450–481 nm). This property facilitates its use in spectroscopic calibration and cellular imaging. Recent studies also highlight its role in modulating serotonin biosynthesis via competitive inhibition of tryptophan hydroxylase (TPH2), linking it to neurological research.
Contemporary research on quinine sulfate spans three domains:
Quinine sulfate exhibits distinct thermal characteristics that are essential for its identification and quality control. The anhydrous form demonstrates a melting point of 235.2°C [1], while the commonly encountered dihydrate form shows decomposition at approximately 225°C [2]. This thermal behavior is particularly significant as it indicates the presence of water molecules within the crystal lattice, which directly affects the compound's stability and handling requirements.
Thermal gravimetric analysis reveals that quinine sulfate dihydrate typically contains varying amounts of water depending on environmental conditions and storage history. Under ambient conditions, samples may contain approximately 5-6 molecules of water per molecule of quinine sulfate, rather than the theoretical 2 molecules expected for the dihydrate form [3]. This hygroscopic nature necessitates careful storage conditions to maintain consistent physicochemical properties.
The thermal decomposition pattern of quinine sulfate is characterized by initial water loss followed by decomposition of the organic matrix. Differential scanning calorimetry studies have identified multiple polymorphic forms with distinct thermal signatures. Form I shows a low-temperature endotherm at 154.4°C followed by conversion to a high-temperature form melting at 203.5°C [4]. Form II exhibits an endothermic transition at 144.7°C before melting at 214.5°C [4]. These thermal transitions are critical for understanding the stability and processing characteristics of different crystalline forms.
The density of quinine sulfate has been determined to be approximately 1.0807 g/cm³, although this value represents a rough estimate based on available data [1]. The specific gravity similarly measures 1.0807 [1], indicating that the compound is slightly denser than water. These density parameters are important for pharmaceutical formulation development and quality control procedures.
Water content analysis reveals significant variability depending on storage conditions. Thermogravimetric measurements demonstrate that undried samples may contain 4.24-4.96% water by weight, corresponding to 5.4-5.7 molecules of water per molecule of quinine sulfate [3]. Upon vacuum drying, the water content reduces to approximately 0.03-0.18%, approaching the theoretical dihydrate composition [3]. This hygroscopic behavior directly impacts the compound's stability and necessitates controlled storage conditions.
The refractive index of quinine sulfate has been estimated to be 1.6000 [1]. This optical property is particularly relevant given the compound's well-documented fluorescence characteristics. The refractive index serves as a useful identification parameter and is frequently employed in pharmaceutical analysis and quality control procedures.
The compound's optical properties are further characterized by its strong absorption and emission characteristics. The ultraviolet absorption peaks around 350 nanometers, while fluorescence emission occurs at approximately 460 nanometers [9]. These optical properties, combined with the refractive index data, provide comprehensive characterization of the compound's photophysical behavior.
Quinine sulfate exhibits diprotic weak base characteristics with two distinct pKa values that govern its protonation behavior across different pH conditions. The compound possesses pKa values of 8.5 and 4.1 at 20°C [10], corresponding to the quinoline nitrogen and quinuclidine nitrogen atoms respectively. These values are fundamental to understanding the compound's solubility, stability, and biological activity profiles.
The protonation states of quinine sulfate vary significantly with pH, directly influencing its physicochemical properties. At pH 2.3, the compound exists predominantly in its diprotonated form, with both nitrogen atoms carrying positive charges [11]. Under physiological pH conditions around 7.0, the compound exists primarily in its monoprotonated state [11]. This pH-dependent protonation behavior has profound implications for the compound's solubility and pharmacokinetic properties.
Spectroscopic analysis reveals that protonation state changes are accompanied by characteristic shifts in both absorption and fluorescence spectra. The quinoline ring stretching mode in Raman spectroscopy splits into two distinct bands at 1370 and 1390 cm⁻¹ upon protonation [11]. The relative intensities of these bands serve as diagnostic indicators for determining the protonation state of the compound in solution.
Fluorescence properties are particularly sensitive to protonation state changes. In 0.1 M sulfuric acid, where the compound exists in its diprotonated form, quinine sulfate exhibits a quantum yield of 0.54 [7] [8]. This high quantum yield makes the compound valuable as a fluorescence standard for analytical applications. The fluorescence intensity decreases with increasing pH due to deprotonation effects [12].
The buffer capacity of quinine sulfate systems is primarily determined by the compound's diprotic nature and the concentration of the buffering species present. While specific buffer capacity values are not extensively documented in the literature, the compound's behavior in various buffer systems has been characterized for analytical applications.
In sodium acetate buffer systems at pH 4.3, quinine sulfate demonstrates stable complexation behavior with biological macromolecules such as deoxyribonucleic acid [11]. The buffering capacity of such systems is sufficient to maintain pH stability during analytical procedures and biological interaction studies. The compound's behavior in phosphate buffer systems across the pH range of 6.0-7.9 shows gradual changes in fluorescence intensity, indicating maintained chemical stability within this pH range [12].
The compound's protonation equilibria contribute to the overall buffering capacity of solutions containing quinine sulfate. The presence of two ionizable groups with well-separated pKa values provides buffering capacity across a relatively broad pH range. This characteristic is particularly relevant for pharmaceutical formulation development where pH stability is crucial for product efficacy and stability.
The solubility of quinine sulfate demonstrates a pronounced pH dependency that directly correlates with its protonation state. At pH 1.0, the compound exhibits maximum solubility of 4.44 mg/mL at 37°C [10]. As the pH increases, solubility decreases significantly, with values of 1.44 mg/mL at pH 4.5 and 0.83 mg/mL at pH 6.8 [10]. This inverse relationship between pH and solubility reflects the compound's behavior as a weak base, where protonation enhances aqueous solubility.
The pH-dependent solubility profile has significant implications for biopharmaceutical classification. According to Food and Drug Administration criteria, using the highest clinical dose of 648 mg, quinine sulfate fails to meet the highly soluble classification due to dose-to-solubility ratios exceeding 250 mL [10]. However, when evaluated using World Health Organization criteria with a 300 mg dose, the compound meets the highly soluble classification [10].
Temperature effects on solubility are also noteworthy. At 25°C and neutral pH conditions, aqueous solubility drops to approximately 0.058 mg/mL [13]. The United States Pharmacopeia describes the compound as soluble in "one part in 500 parts of water" at room temperature [5], while in boiling water, solubility increases to "one part in 32 parts of water" [14]. This temperature dependency is characteristic of most organic compounds and must be considered in pharmaceutical processing and formulation development.
Quinine sulfate exhibits variable solubility across different organic solvents, creating a comprehensive solvent compatibility profile essential for pharmaceutical development and analytical applications. In ethanol, the compound demonstrates good solubility, with the United States Pharmacopeia specifying solubility as "one part in 120 parts of alcohol" [15]. This alcohol solubility is frequently utilized in analytical procedures and extraction processes.
Chloroform and diethyl ether present limited solubility options for quinine sulfate. The compound shows only slight solubility in both chloroform and ether [15], restricting their use in formulation development. However, a mixture of chloroform and absolute alcohol in a 2:1 ratio provides adequate solubility for analytical applications [14]. This mixed solvent system is commonly employed in pharmaceutical analysis and purification procedures.
Modern analytical techniques utilize a broader range of solvents for quinine sulfate analysis. Acetonitrile, dichloromethane, toluene, isopropanol, and tetrahydrofuran all demonstrate good solubility characteristics for the compound [11]. These solvents are particularly valuable in chromatographic applications and solvatochromic studies. Acetone also provides good solubility and is frequently used in analytical procedures [11].
The partition coefficient of quinine sulfate represents a critical parameter for understanding its distribution between aqueous and lipid phases, directly influencing its pharmacokinetic properties. Literature values for the octanol-water partition coefficient (log P) range from 2.33 to 3.44, depending on the experimental method and conditions employed [16] [17] [13].
Experimental determination using the shake-flask method yields a log P value of 2.33 [16], indicating moderate lipophilicity. This experimental approach involves equilibrating the compound between octanol and water phases, followed by quantitative analysis of each phase. The aqueous phase contained 15.75 mg in 25 mL, while the octanol phase contained 36.77 mg in 25 mL, resulting in the calculated partition coefficient [16].
The moderate lipophilicity of quinine sulfate positions it favorably for biological membrane permeation while maintaining adequate aqueous solubility. This balance is crucial for oral bioavailability and tissue distribution. The compound's classification as moderately lipophilic supports its historical success as an antimalarial agent, requiring both aqueous solubility for absorption and lipophilicity for membrane penetration.
The surface and interfacial properties of quinine sulfate are particularly relevant in the context of its interactions with biological membranes and macromolecules. While specific surface tension values are not extensively documented in the literature, the compound's behavior at interfaces has been characterized through various analytical techniques.
Spectroscopic studies reveal that quinine sulfate exhibits distinct behavior at interfaces, particularly in the presence of surfactants and biological membranes. The compound's fluorescence properties are significantly influenced by interfacial environments, with studies showing enhanced fluorescence intensity and altered decay kinetics when associated with silver nanoparticle surfaces [18]. This surface-enhanced fluorescence demonstrates the compound's sensitivity to interfacial environments.
The compound's interaction with biological interfaces, particularly deoxyribonucleic acid, involves both electrostatic and hydrophobic interactions. Raman spectroscopic analysis indicates that quinine sulfate intercalates into deoxyribonucleic acid base pairs through π-stacking interactions rather than simple electrostatic binding to the phosphate backbone [11]. This intercalation behavior suggests favorable interfacial properties for biological membrane interactions.
Chemical compatibility studies with various materials demonstrate the compound's stability in contact with different surfaces. The compound shows good compatibility with stainless steel and most pharmaceutical packaging materials under normal storage conditions [19]. However, compatibility with strong oxidizing agents and alkaline conditions is limited, necessitating careful consideration of storage and handling conditions [14].
| Property | Value | Temperature | Source |
|---|---|---|---|
| Melting Point (Anhydrous) | 235.2°C | - | ChemicalBook [1] |
| Melting Point (Dihydrate) | 225°C (decomposition) | - | Sigma-Aldrich [2] |
| Density | 1.0807 g/cm³ | 20°C | ChemicalBook [1] |
| Refractive Index | 1.6000 | 20°C | ChemicalBook [1] |
| Water Content (Undried) | 4.24-4.96% | 20°C | PMC Article [3] |
| Water Content (Dried) | 0.03-0.18% | 20°C | PMC Article [3] |
| pH | Solubility (mg/mL) | Temperature | Source |
|---|---|---|---|
| 1.0 | 4.44 | 37°C | FIP Biowaiver [10] |
| 4.5 | 1.44 | 37°C | FIP Biowaiver [10] |
| 6.8 | 0.83 | 37°C | FIP Biowaiver [10] |
| 7.5 | 0.75 | 37°C | FIP Biowaiver [10] |
| Method | Log P Value | Solvent System | Source |
|---|---|---|---|
| Experimental (Shake-Flask) | 2.33 | Octanol-Water | Research Study [16] |
| Theoretical (ALOGPS) | 2.82 | Octanol-Water | DrugBank [17] |
| Theoretical (Chemaxon) | 2.51 | Octanol-Water | DrugBank [17] |
| Literature Reference | 3.4 | Octanol-Water | Martindale [10] |
Irritant